
3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate is a synthetic organic compound known for its vibrant color and various applications in scientific research. This compound belongs to the phenoxazine family and is often used as a dye and a redox mediator in various biochemical and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate typically involves the oxidative cyclization of appropriate precursors. One common method involves the reaction of 3-amino-7-dimethylamino-2-methoxyphenazine with acetic acid under controlled conditions. The reaction is carried out at elevated temperatures, usually around 95°C, and requires a strong oxidizing agent such as potassium permanganate .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of environmentally friendly oxidants and solvents is also considered to reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phenoxazine derivatives.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: The amino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various electrophiles can be used to introduce new functional groups, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted phenoxazine derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate has a wide range of applications in scientific research:
Chemistry: Used as a redox mediator in electrochemical studies and as a dye in various chemical reactions.
Biology: Employed in staining techniques for visualizing cellular components and in assays to measure cell viability.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles and other materials
Mécanisme D'action
The compound exerts its effects primarily through its redox properties. It can accept and donate electrons, making it an effective redox mediator. In biological systems, it interacts with cellular components, leading to changes in cell viability and function. The molecular targets include various enzymes and cellular structures involved in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-7-dimethylamino-2-methylphenazine hydrochloride: Similar in structure but differs in the presence of a methyl group instead of a methoxy group.
3,7-Bis(dimethylamino)-1,9-dimethylphenothiazin-5-ium chloride: Another phenothiazine derivative with different substituents.
Uniqueness
3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate is unique due to its specific substituents, which confer distinct redox properties and make it suitable for specific applications in scientific research and industry .
Propriétés
Numéro CAS |
97752-31-3 |
|---|---|
Formule moléculaire |
C17H19N3O4 |
Poids moléculaire |
329.35 g/mol |
Nom IUPAC |
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;acetate |
InChI |
InChI=1S/C15H15N3O2.C2H4O2/c1-18(2)9-4-5-11-14(6-9)20-15-7-10(16)13(19-3)8-12(15)17-11;1-2(3)4/h4-8,16H,1-3H3;1H3,(H,3,4) |
Clé InChI |
HVPYNAJRUYUJLG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[O-].C[N+](=C1C=CC2=NC3=C(C=C(C(=C3)OC)N)OC2=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


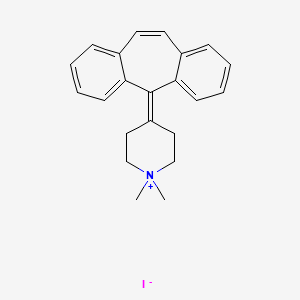
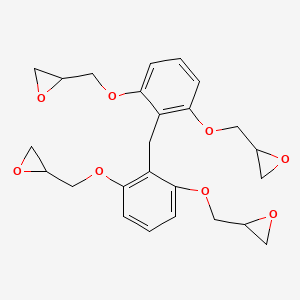

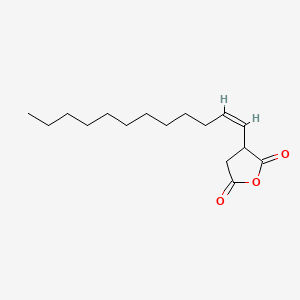
![ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12691850.png)
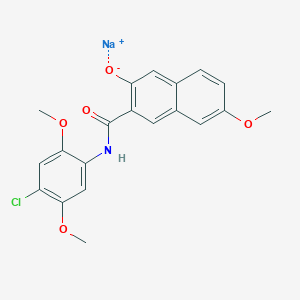
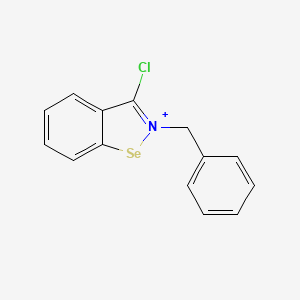
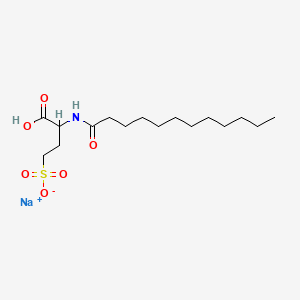


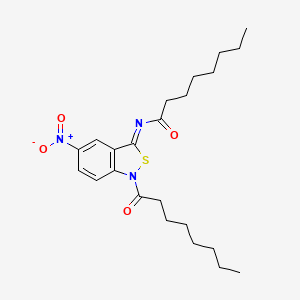

![5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12691941.png)

